3-(4-Methylpiperazin-1-yl)piperidin-2-one
Description
Contextualization within Piperidine (B6355638) and Piperazinone Chemistry
The chemical structure of 3-(4-Methylpiperazin-1-yl)piperidin-2-one combines two important heterocyclic scaffolds: piperidine and piperazine (B1678402). The piperidine ring is a fundamental six-membered heterocycle containing one nitrogen atom, and it is a ubiquitous feature in a vast number of natural products, alkaloids, and pharmaceuticals. mdpi.combldpharm.com Its derivatives are integral to more than twenty classes of pharmaceutical agents. bldpharm.com The piperidinone moiety, specifically a piperidin-2-one (also known as a δ-valerolactam), is a cyclic amide. The presence of the carbonyl group and the nitrogen atom within the ring provides sites for various chemical modifications, making piperidinones valuable intermediates in organic synthesis. mdpi.com
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and basicity, which can improve their pharmacokinetic profiles. nih.gov The N-methyl group on the piperazine, forming 1-methylpiperazine (B117243), is a common feature in many biologically active compounds.
The combination of these two rings in this compound suggests a molecule with potential for diverse biological activities, stemming from the structural features of both the piperidine and piperazine systems.
Overview of Research Significance and Potential Academic Applications
Piperidine and piperazine derivatives have been extensively investigated for a wide range of pharmacological activities, including but not limited to:
Anticancer Properties: Numerous piperidine and piperazine-containing compounds have demonstrated antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net For instance, certain 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones have shown potent antiproliferative effects. nih.gov
Antimicrobial and Antifungal Activity: The piperazine and piperidine scaffolds are present in many compounds developed as antibacterial and antifungal agents. nih.govresearchgate.net
Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. The ability of the piperazine ring to interact with various receptors in the brain is well-documented.
Given this context, this compound could be a target for synthesis and evaluation in drug discovery programs. Academic research would likely focus on developing efficient synthetic routes to this compound and its analogues, followed by screening for various biological activities. The compound could also serve as a chemical probe to investigate biological pathways where piperidine or piperazine recognition is important.
Due to the lack of specific data for this compound, the following table presents information on related, but structurally distinct, compounds to illustrate the types of data that would be relevant.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|
| 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | 183.29 | nih.gov |
| (R)-3-Methylpiperazin-2-one | C5H10N2O | 114.15 | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)9-3-2-4-11-10(9)14/h9H,2-8H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUXRWRYTQFPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 3-(4-Methylpiperazin-1-yl)piperidin-2-one
While specific literature detailing a singular, established industrial synthesis for this compound is not extensively published, its structure suggests a highly plausible and logical synthetic approach rooted in fundamental organic chemistry principles. This approach centers on the nucleophilic substitution of a suitable piperidin-2-one precursor with 1-methylpiperazine (B117243).
Key Reaction Steps and Conditions
The principal reaction for assembling the target molecule involves the formation of a carbon-nitrogen bond at the C3 position of the piperidin-2-one ring. This is typically achieved via a nucleophilic substitution reaction where 1-methylpiperazine acts as the nucleophile.
A likely precursor for this reaction is a piperidin-2-one derivative with a good leaving group at the 3-position, such as a halogen (e.g., 3-bromopiperidin-2-one). The reaction would proceed as follows:
Reaction: Nucleophilic substitution (SN2)
Reactants: 3-halo-piperidin-2-one and 1-methylpiperazine
Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the substitution reaction. The presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) is often required to neutralize the hydrohalic acid formed as a byproduct. Elevated temperatures are generally necessary to drive the reaction to completion.
The nitrogen atom of the piperidin-2-one is often protected with a suitable group (e.g., Boc or Cbz) during this step to prevent side reactions. This protecting group can be removed in a subsequent step to yield the final product.
Precursor Chemistry and Intermediate Compound Synthesis
Synthesis of 3-Substituted Piperidin-2-one Precursors: The key intermediate, a 3-halopiperidin-2-one, can be synthesized from a piperidin-2-one starting material. This often involves the α-halogenation of the lactam. Another approach involves the cyclization of a linear precursor that already contains the desired functionality. For instance, methods for preparing chiral 3-substituted δ-lactams include the reductive coupling of Csp2-hybridized organohalides with 3-chloro-δ-lactams, a reaction catalyzed by nickel with chiral ligands. acs.org A multi-step process starting from amino acids like ornithine can also be employed, involving esterification and subsequent cyclization to form 3-aminopiperidin-2-one, which could then be further modified. google.comacs.org
Synthesis of 1-Methylpiperazine: 1-Methylpiperazine is a commercially available reagent. Industrially, it can be produced by reacting diethanolamine (B148213) with methylamine (B109427) at high temperature (200 °C) and pressure (250 bar). wikipedia.orggoogle.com Another method involves the methylation of piperazine (B1678402) using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).
Approaches to Structurally Related Piperidinone and Piperazine Derivatives
The synthetic strategies for this compound are informed by a wide range of methods used to produce related piperidinone and piperazine structures.
Piperidinone Synthesis: The piperidin-2-one (δ-valerolactam) ring is a common structural motif, and numerous methods exist for its synthesis.
Dieckmann Condensation: This intramolecular cyclization of diesters is a classic method for forming cyclic β-keto esters, which can be further converted to piperidones. dtic.miltandfonline.com The process involves the base-catalyzed generation of an ester enolate, followed by ring closure. tandfonline.com
Aza-Michael Addition: Intramolecular aza-Michael additions are powerful tools for synthesizing piperidine (B6355638) rings. rsc.orgresearchgate.net For example, a double aza-Michael reaction using divinyl ketones can produce 2-substituted 4-piperidone (B1582916) scaffolds. nih.govacs.org
Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines or their derivatives like pyridinones is a direct route to the corresponding piperidine or piperidinone core. nih.govasianpubs.orgacs.orgrsc.orgnih.gov Various catalysts, including platinum oxide (PtO₂) and palladium on carbon (Pd/C), are used under hydrogen pressure. asianpubs.orgrsc.org
Multicomponent Reactions: Highly functionalized piperidin-2-ones can be assembled in a single step using multicomponent reactions. For instance, a cascade involving Michael addition, Mannich reaction, and cyclization can produce complex piperidin-2-ones with multiple stereocenters. hse.ru
Piperazine Derivative Synthesis: The introduction of the piperazine moiety is also a well-established field.
Alkylation of Piperazine: N-alkylpiperazines can be synthesized through the direct alkylation of piperazine or a mono-protected derivative. researchgate.net To achieve mono-alkylation, strategies such as using piperazinium salts can improve selectivity. google.com
Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated piperazines. nih.gov
Optimization Strategies for Synthetic Pathways
Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and efficiency. Key parameters for optimization in the proposed nucleophilic substitution pathway include:
Solvent and Base Selection: The choice of solvent can significantly impact reaction rates and outcomes. Polar aprotic solvents like DMF are often effective. The base used to scavenge the acid byproduct must be carefully chosen to avoid side reactions; sterically hindered non-nucleophilic bases are often preferred.
Temperature and Reaction Time: These parameters are interdependent. An optimal temperature provides sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of reactants or products. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for quenching.
Molar Ratios of Reactants: The stoichiometry of the reactants can be adjusted to drive the reaction towards completion. For example, using a slight excess of the more volatile or less expensive reagent, 1-methylpiperazine, can help maximize the consumption of the 3-halo-piperidin-2-one precursor. A study on the synthesis of N-methyl piperazine diphenolamide found that varying the molar ratio of N-methyl piperazine to the acid precursor was a key optimization parameter. epo.org
Catalysis: While the proposed SN2 reaction may not require a catalyst, related C-N bond-forming reactions often benefit from catalysis. For example, palladium-catalyzed methods are widely used for the synthesis of arylpiperazines. Exploring such catalytic systems could provide alternative, milder routes.
Stereoselective Synthesis Considerations
The C3 position of the piperidin-2-one ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical consideration for producing enantiomerically pure compounds.
Use of Chiral Auxiliaries: One common strategy is to attach a chiral auxiliary to the nitrogen of the piperidin-2-one ring. This auxiliary can direct the incoming nucleophile (1-methylpiperazine) to attack from a specific face, leading to a diastereoselective reaction. The auxiliary can then be removed to yield the enantiomerically enriched product. Studies have shown that N-galactosylation of 2-pyridone can be used to direct the stereoselective introduction of substituents at the 3-position. researchgate.netznaturforsch.comresearchgate.net
Asymmetric Catalysis: An alternative is the use of a chiral catalyst that can differentiate between the two faces of the substrate. For instance, a nickel-catalyzed reductive coupling using chiral ligands has been shown to produce chiral 3-substituted δ-lactams with high enantioselectivity. acs.org
Synthesis from Chiral Precursors: A powerful approach is to start the synthesis from an enantiomerically pure precursor. For example, the synthesis can begin with a chiral amino acid, such as (R)-2,5-diaminopentanoic acid, which can be converted into (R)-3-aminopiperidin-2-one. google.com This chiral intermediate can then be carried forward to the final product, preserving the stereochemistry. Biocatalytic methods using enzymes like galactose oxidase and imine reductase have also been developed to produce enantiopure 3-aminopiperidines from amino alcohol precursors. rsc.orgresearchgate.net
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Data Interpretation and Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of 3-(4-methylpiperazin-1-yl)piperidin-2-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidin-2-one ring, the piperazine (B1678402) ring, and the methyl group. The protons on the piperidin-2-one ring would likely appear as complex multiplets due to spin-spin coupling. The N-H proton of the lactam would typically be observed as a broad singlet. The protons of the piperazine ring would also exhibit multiplets, and the N-methyl group would present as a singlet, typically in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the piperidin-2-one ring is expected to have a characteristic downfield chemical shift. The spectrum would also show distinct signals for the methylene (B1212753) carbons of both the piperidin-2-one and piperazine rings, as well as a signal for the methyl carbon of the N-methyl group.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. COSY spectra would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for the core structural components of this compound based on data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Piperidin-2-one) | - | ~170-175 |
| CH (Piperidin-2-one, C3) | Multiplet | ~50-60 |
| CH₂ (Piperidin-2-one) | Multiplets | ~20-40 |
| NH (Piperidin-2-one) | Broad Singlet | - |
| CH₂ (Piperazine) | Multiplets | ~45-55 |
| N-CH₃ (Piperazine) | Singlet (~2.2-2.3) | ~46 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern would be expected to involve characteristic cleavages of the piperidin-2-one and piperazine rings. Common fragmentation pathways for piperazine derivatives often involve the loss of the N-methylpiperazine moiety or fragments thereof. The piperidin-2-one ring could undergo cleavage to lose CO or other small neutral molecules.
The table below outlines the expected key ions in the mass spectrum of this compound.
| Ion | m/z (expected) | Description |
| [M]⁺ | 197.1528 | Molecular Ion |
| [M - CH₃]⁺ | 182 | Loss of a methyl group |
| [M - CO]⁺ | 169 | Loss of carbon monoxide |
| [C₅H₁₁N₂]⁺ | 99 | Fragment corresponding to N-methylpiperazine cation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and amine functional groups.
A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the lactam (a cyclic amide). Another key feature would be the N-H stretching vibration of the amide, which would likely appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene and methyl groups would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the amines would be expected in the 1000-1200 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (Lactam) | N-H Stretch | 3200-3400 (broad) |
| Aliphatic CH₂, CH₃ | C-H Stretch | 2800-3000 |
| Amide (Lactam) | C=O Stretch | 1650-1680 (strong) |
| Amine | C-N Stretch | 1000-1200 |
X-ray Crystallography for Absolute and Relative Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute and relative configuration of chiral centers. For this compound, which has a chiral center at the C3 position of the piperidin-2-one ring, single-crystal X-ray diffraction analysis would be essential for unambiguously establishing its stereochemistry.
While no specific crystallographic data for the title compound has been found in the searched literature, studies on related substituted piperidin-2-one and piperazine-containing compounds have been reported. researchgate.net These studies demonstrate that X-ray crystallography can reveal the preferred conformations of the rings and the spatial arrangement of the substituents. For instance, in similar structures, the piperidine (B6355638) ring often adopts a chair or a distorted boat conformation. iucr.org The absolute configuration of a single enantiomer could be determined using anomalous dispersion effects if a suitable heavy atom is present in the crystal structure or by co-crystallization with a chiral resolving agent.
Conformational Analysis of the Piperidin-2-one Ring and Substituents
The piperidin-2-one ring is a six-membered ring that can adopt several conformations, with the chair and boat forms being the most common. nih.gov The presence of the bulky 4-methylpiperazin-1-yl substituent at the C3 position will significantly influence the conformational equilibrium of the piperidin-2-one ring.
Theoretical Chemistry Approaches to Structural Prediction
In the absence of experimental data, theoretical chemistry provides a powerful means to predict the structure, stability, and spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the geometry of this compound and to calculate its NMR, IR, and other spectroscopic parameters.
Computational studies on similar piperidine-containing molecules have been successfully used to predict their conformational preferences and to aid in the interpretation of experimental spectra. mdpi.com For this compound, theoretical calculations could be employed to:
Determine the relative energies of different conformers (e.g., chair vs. boat for the piperidin-2-one ring, and axial vs. equatorial for the C3 substituent).
Predict ¹H and ¹³C NMR chemical shifts and coupling constants, which can be compared with experimental data for structural validation.
Calculate the vibrational frequencies to assist in the assignment of IR and Raman spectra.
Model the electronic properties of the molecule, such as its dipole moment and molecular orbitals.
These computational approaches, when used in conjunction with the limited available experimental data on analogous compounds, can provide a robust and detailed understanding of the structural characteristics of this compound.
Computational Chemistry in Medicinal Chemistry Design
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable in predicting the activity of novel derivatives of 3-(4-methylpiperazin-1-yl)piperidin-2-one and in understanding the key molecular features that govern their potency.
The initial and most critical step in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For analogs of this compound, a diverse set of descriptors would be calculated, categorized as follows:
Topological Descriptors: These describe the atomic connectivity within the molecule, such as molecular connectivity indices and shape indices.
Electronic Descriptors: These pertain to the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molar refractivity and van der Waals volume.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key descriptor.
Once the descriptors are calculated for a series of this compound derivatives with known biological activities, a mathematical model is developed. Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are employed to create a predictive equation.
A hypothetical QSAR model for a series of such compounds might take the form of the following equation:
pIC50 = β0 + β1(LogP) + β2(Dipole_Moment) + β3(Molecular_Weight)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined through regression analysis.
Table 1: Representative Molecular Descriptors for QSAR Modeling of this compound Analogs
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Hydrophobic | LogP, Hydrophilic Factor | Membrane permeability and interaction with hydrophobic pockets in the target protein. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electrostatic interactions, reactivity, and charge-transfer interactions. |
| Steric | Molar Refractivity, van der Waals Volume | Steric hindrance and fit within the binding site of the target. |
| Topological | Connectivity Indices, Shape Indices | Overall molecular size, shape, and branching. |
A crucial aspect of QSAR model development is its validation to ensure robustness and predictive power. This is typically achieved through both internal and external validation methods.
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal consistency.
External Validation: The model's predictive ability is assessed using an external test set of compounds that were not used in the model development. The predictive R² (R²_pred) is calculated based on the correlation between the predicted and observed activities for the test set. A high R²_pred value (typically > 0.6) signifies a model with strong predictive capability.
A well-validated QSAR model for this compound derivatives can then be confidently used to predict the biological activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its derivatives, docking studies are essential to elucidate their potential mechanism of action at a molecular level.
The primary goal of molecular docking is to predict the binding pose of a ligand within the active site of a target protein. This involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on their complementarity to the receptor.
For a derivative of this compound, the docking process would reveal key intermolecular interactions, such as:
Hydrogen Bonds: The carbonyl group of the piperidin-2-one ring and the nitrogen atoms of the methylpiperazine moiety are potential hydrogen bond acceptors and donors. These can form crucial interactions with amino acid residues like serine, threonine, or the peptide backbone in the active site.
Hydrophobic Interactions: The aliphatic portions of the piperidine (B6355638) and piperazine (B1678402) rings can engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.
Electrostatic Interactions: The charged or polar groups in the ligand can form favorable electrostatic interactions with charged residues such as aspartic acid, glutamic acid, lysine, or arginine.
Understanding these binding modes is critical for structure-based drug design, allowing for modifications to the this compound scaffold to enhance these interactions and improve binding affinity.
Docking programs employ scoring functions to estimate the binding affinity of a given ligand pose. These scoring functions are mathematical models that approximate the free energy of binding. The scores are used to rank different poses of the same ligand and to compare the predicted affinities of different ligands.
Table 2: Hypothetical Docking Scores and Key Interactions for this compound Derivatives
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Analog 1 | -8.5 | ASP129, SER180 | Hydrogen Bond |
| Analog 2 | -7.9 | LEU85, ILE152 | Hydrophobic |
| Analog 3 | -9.2 | ASP129, TYR200 | Hydrogen Bond, Pi-Pi Stacking |
| Analog 4 | -8.1 | LYS78 | Salt Bridge |
While the absolute values of docking scores should be interpreted with caution, they are highly effective for virtual screening and for prioritizing a series of analogs for synthesis and biological evaluation. Compounds with better (more negative) docking scores are predicted to have higher binding affinities.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of a system over time, providing insights into the conformational flexibility of the ligand and the receptor, and the stability of their complex.
For the this compound scaffold, an MD simulation of its complex with a target protein would begin with the best-docked pose. The simulation would then track the trajectory of all atoms in the system, typically over nanoseconds.
Analysis of the MD trajectory can reveal:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, the stability of the binding pose can be assessed. A stable RMSD suggests that the ligand remains in its initial binding mode.
Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding and function.
Water-Mediated Interactions: MD simulations explicitly include water molecules, allowing for the identification of bridging water molecules that can mediate interactions between the ligand and the receptor.
Binding Free Energy Calculations: More advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to MD trajectories to provide more accurate estimations of the binding free energy, which can be correlated with experimental binding affinities.
In Silico ADME Prediction and Drug-Likeness Assessment
While direct research on this compound is scarce, the general principles of in silico ADME prediction and drug-likeness assessment can be described. These evaluations are typically based on the physicochemical properties of the molecule, which are calculated from its chemical structure. Key parameters include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA).
These parameters are then used to assess the compound against various established guidelines for drug-likeness, such as Lipinski's Rule of Five. A hypothetical analysis based on the calculated properties for this compound would be necessary to populate the data tables typically found in such studies. However, in the absence of published data, any such analysis would be speculative.
To provide a framework for how such data would be presented, the following tables are included as examples of what a drug-likeness assessment would entail. The values for this compound in these tables are absent as they are not available in the cited literature.
Table 1: Physicochemical Properties for Drug-Likeness Assessment
| Property | Value for this compound |
|---|---|
| Molecular Formula | C10H19N3O |
| Molecular Weight ( g/mol ) | Data not available |
| LogP (Octanol-Water Partition Coefficient) | Data not available |
| Hydrogen Bond Donors | Data not available |
| Hydrogen Bond Acceptors | Data not available |
| Topological Polar Surface Area (TPSA) (Ų) | Data not available |
Table 2: Compliance with Drug-Likeness Rules
| Rule | Parameter | Guideline | Compliance for this compound |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight | ≤ 500 | Data not available |
| LogP | ≤ 5 | Data not available | |
| Hydrogen Bond Donors | ≤ 5 | Data not available | |
| Hydrogen Bond Acceptors | ≤ 10 | Data not available | |
| Ghose's Filter | LogP | -0.4 to 5.6 | Data not available |
| Molar Refractivity | 40 to 130 | Data not available | |
| Molecular Weight | 160 to 480 | Data not available | |
| Number of Atoms | 20 to 70 | Data not available | |
| Veber's Rule | TPSA | ≤ 140 Ų | Data not available |
Without the foundational physicochemical data for this compound, a detailed and accurate discussion of its in silico ADME profile and drug-likeness remains unfeasible. Future computational or experimental studies on this specific compound would be required to provide the necessary data for a thorough assessment.
Molecular Mechanisms and Target Engagement Studies
Receptor Binding Assays (in vitro)
No data is available on the binding affinity (e.g., Kᵢ, Kₔ) or selectivity profile of 3-(4-Methylpiperazin-1-yl)piperidin-2-one against any known biological receptors.
There are no published studies characterizing the functional activity of this compound at any receptor, meaning its potential as an agonist, antagonist, inverse agonist, or allosteric modulator is unknown.
Enzyme Inhibition Studies (in vitro)
No experimental data regarding the inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), or mechanism of action against any enzyme has been reported for this compound.
There is no information available to associate this compound with the inhibition of specific enzymes such as SIRT6, MAO-A, IMPDH, Topoisomerase I/IIα, ALK, Src PTK, NAPE-PLD, CXCR4, or Hsp90.
Analysis of Specific Molecular Interactions with Biological Targets
In the absence of experimental data identifying a biological target, no structural biology studies, such as X-ray crystallography or computational docking, have been performed to analyze the specific molecular interactions of this compound.
Hydrogen Bonding Interactions
No specific research data is available in the searched literature regarding the hydrogen bonding interactions of this compound.
Hydrophobic and Lipophilic Interactions
There is no specific information in the searched literature concerning the hydrophobic and lipophilic interactions of this compound.
π-Stacking and Other Non-Covalent Interactions
Information regarding π-stacking or other non-covalent interactions for this compound is not available in the searched literature.
Cellular Target Engagement and Pathway Modulation
No studies detailing the cellular target engagement or pathway modulation by this compound were found in the searched literature.
Preclinical Pharmacological Evaluation in Vitro and Animal Models
In Vitro Biological Activity in Cell-Based Assays
The piperidine (B6355638) and piperazine (B1678402) moieties are common scaffolds in medicinal chemistry, known to confer a range of biological activities.
Cell Line-Specific Responses (e.g., anticancer, antimicrobial)
Derivatives of piperidone and piperazine have demonstrated notable antiproliferative and antimicrobial properties in various cell-based assays. For instance, a series of 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones showed potent antiproliferative effects against human colon (HCT116) and breast (MCF7) cancer cell lines. nih.gov Their activity was found to be comparable to or even greater than standard chemotherapeutic agents like sunitinib (B231) and 5-fluorouracil. nih.gov Other piperidin-4-one derivatives have also been synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. biomedpharmajournal.org The antimicrobial potential of piperazine derivatives has also been reported, with some compounds showing moderate to good activity against bacterial strains. researchgate.net
Interactive Data Table: Anticancer Activity of Related Piperidone Derivatives
| Compound Class | Cell Line | Activity | Reference |
| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | HCT116 (Colon) | Potent Antiproliferative | nih.gov |
| MCF7 (Breast) | Potent Antiproliferative | nih.gov | |
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205 (Colon) | Good Activity | nih.gov |
| MDA-MB 231 (Breast) | Good Activity | nih.gov | |
| IMR-32 (Neuroblastoma) | Good Activity | nih.gov |
Cellular Pathway Interrogation (e.g., cell cycle progression, DNA synthesis, apoptosis induction)
The anticancer effects of piperidone and piperazine derivatives are often linked to their ability to interfere with fundamental cellular processes. Studies on novel piperidone compounds have revealed their capacity to induce apoptosis in cancer cells. nih.gov This programmed cell death is often mediated through the intrinsic apoptotic pathway, involving the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases 3 and 7. nih.gov Furthermore, these compounds can cause alterations in the cell cycle, leading to cell cycle arrest and the fragmentation of DNA. nih.gov Some piperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. researchgate.net The mechanism for some related compounds involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication. nih.gov Inhibition of this enzyme leads to DNA strand breaks, cessation of cell division, and ultimately apoptosis. nih.gov
In Vivo Efficacy Studies in Animal Models
The therapeutic potential of piperidine and piperazine derivatives has been explored in a variety of animal models for different diseases.
Disease-Specific Models (e.g., diabetes, inflammatory pain, neuropathic pain, depression, cancer xenografts)
In the context of diabetes , a piperidin-1-yl derivative, acting as a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been shown to improve glycemic control in diabetic rodent models. nih.gov Chronic administration of this compound led to a reduction in HbA1c levels in both genetic and diet-induced models of type 2 diabetes. nih.gov
For neuropathic pain , piperazine derivatives have been investigated. One such compound demonstrated dose-dependent analgesic activity in a spinal nerve ligation (SNL) model in rodents, a common model for neuropathic pain. nih.gov Another study on a piperazinyl derivative showed attenuation of tactile allodynia in a chronic constriction injury (CCI) model in mice. researchgate.net
Regarding inflammatory pain , a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, exhibited anti-nociceptive and anti-inflammatory effects in rodent models. nih.gov It was effective in reducing acetic acid-induced writhing and carrageenan-induced paw edema. nih.gov
In the realm of depression , a 2-(4-methyl piperazin-1-yl) derivative displayed antidepressant-like effects in rodent models, including the forced swim test and tail suspension test. nih.gov Chronic treatment with this compound also restored behavioral deficits in a model of depression induced by olfactory bulbectomy. nih.gov Other piperazine derivatives have also shown antidepressant-like activity in various rodent models of depression. nih.gov
While specific in vivo data for 3-(4-Methylpiperazin-1-yl)piperidin-2-one in cancer xenograft models is not available, the in vitro anticancer activity of related compounds suggests potential for in vivo efficacy. Preclinical evaluation of other piperidone derivatives, such as 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, has shown inhibition of tumor growth in mouse models of lung cancer xenografts. nih.gov
Behavioral and Physiological Endpoints in Animal Models
In animal models of neuropathic pain, key behavioral endpoints for assessing the efficacy of piperazine derivatives include the measurement of the 50% withdrawal threshold in response to mechanical stimuli. nih.gov An increase in this threshold indicates an analgesic effect. nih.gov For depression models, behavioral endpoints include immobility time in the forced swim and tail suspension tests, where a reduction in immobility is indicative of an antidepressant effect. nih.gov In studies on inflammatory pain, physiological endpoints such as the reduction in paw edema volume and the number of abdominal writhes are measured. nih.gov
Mechanistic Insights from Preclinical Models
Preclinical studies on related compounds provide valuable insights into the potential mechanisms of action for this compound. The antidiabetic effects of a related piperidinyl compound are attributed to its inhibition of DPP-4, which in turn increases the levels of active glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation. nih.gov The analgesic effects in neuropathic pain models for some piperazinyl derivatives are linked to their interaction with voltage-gated calcium channels. nih.gov The antidepressant-like effects of a 2-(4-methyl piperazin-1-yl) derivative are suggested to be mediated through a serotonergic mechanism. nih.gov The anti-inflammatory actions of a piperazine derivative were associated with a reduction in cell migration and levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov
Structure Activity Relationship Sar Elucidation and Optimization
Systematic Analog Design and Synthesis Strategies
The systematic design of analogs of 3-(4-methylpiperazin-1-yl)piperidin-2-one typically involves a multi-pronged approach to explore the chemical space around the core scaffold. The primary strategy often revolves around the modification of three key regions: the piperidin-2-one ring, the piperazine (B1678402) ring, and the N-methyl group of the piperazine moiety.
Design Strategies:
Piperidin-2-one Ring Modification: Analogs are designed by introducing substituents at various positions of the piperidin-2-one ring to probe for additional binding interactions. This includes alkylation, arylation, or introduction of functional groups at positions 4, 5, and 6.
Piperazine Ring Substitution: The hydrogen atoms on the carbon atoms of the piperazine ring can be substituted with various groups to alter the steric and electronic properties of the molecule.
N-Substituent Variation: The N-methyl group of the piperazine ring is a key point for modification. Systematic variation of this group with other alkyl, aryl, or heteroaryl moieties can significantly impact biological activity. This is a common strategy in medicinal chemistry to explore interactions with specific binding pockets. For instance, replacing the methyl group with larger alkyl or aryl groups can probe for hydrophobic interactions in the target protein.
Synthesis Strategies:
The synthesis of these analogs generally follows convergent routes, allowing for the facile introduction of diversity at key positions. A common synthetic approach involves the initial construction of a substituted piperidin-2-one core, followed by the introduction of the N-substituted piperazine moiety. For example, a key intermediate could be a 3-halopiperidin-2-one, which can then undergo a nucleophilic substitution reaction with various N-substituted piperazines.
Another strategy involves the use of multicomponent reactions to rapidly assemble the core structure. For instance, a variation of the Ugi or Passerini reaction could potentially be employed to generate a library of diverse piperidin-2-one derivatives. The synthesis of piperazin-2-one (B30754) derivatives can also be achieved via cascade double nucleophilic substitution reactions, offering an efficient route to a variety of analogs.
Influence of Substituent Variations on Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the piperidin-2-one and piperazine rings. SAR studies on related compound series have provided valuable insights into these relationships.
For instance, in a series of related arylpiperazine derivatives, modifications to the aryl group have been shown to significantly modulate activity at various central nervous system (CNS) targets. Replacing the methyl group on the piperazine nitrogen with larger or more complex substituents can also have a profound effect on potency and selectivity.
To illustrate the impact of these variations, the following interactive data table summarizes hypothetical SAR data for a series of analogs, based on trends observed in similar compound classes targeting a generic kinase.
| Compound ID | R1 (on Piperidin-2-one) | R2 (on Piperazine N) | Kinase Inhibitory Activity (IC50, nM) |
| 1 | H | CH3 | 150 |
| 2 | 4-F-Ph | CH3 | 75 |
| 3 | H | Ethyl | 200 |
| 4 | H | Cyclopropyl (B3062369) | 120 |
| 5 | H | Phenyl | 500 |
| 6 | H | 4-Cl-Phenyl | 250 |
| 7 | 5-CH3 | CH3 | 180 |
This table is for illustrative purposes and based on general trends observed in medicinal chemistry programs for similar scaffolds.
From this hypothetical data, several trends can be observed:
Introduction of a fluorine-substituted phenyl group at the 4-position of the piperidin-2-one ring (Compound 2) enhances potency compared to the unsubstituted analog (Compound 1).
Increasing the alkyl chain length on the piperazine nitrogen from methyl to ethyl (Compound 3) leads to a slight decrease in activity.
A cyclopropyl group at this position (Compound 4) is well-tolerated and may offer a good balance of potency and metabolic stability.
Direct attachment of a phenyl group (Compound 5) is detrimental to activity, but substitution on this phenyl ring (Compound 6) can recover some of the lost potency.
Substitution at the 5-position of the piperidin-2-one ring (Compound 7) appears to be less favorable than at the 4-position.
Positional Isomerism and Stereochemical Effects on SAR
Positional Isomerism:
The position of the methylpiperazinyl group on the piperidin-2-one ring is a key factor. Moving this substituent from the 3-position to the 4- or 5-position would likely result in a significant change in the molecule's three-dimensional shape and its ability to interact with the target binding site. For many biologically active piperidine (B6355638) derivatives, the substitution pattern is crucial for optimal activity, and it is anticipated that the 3-substituted isomer would exhibit a distinct biological profile compared to its 4- or 5-substituted counterparts.
Stereochemical Effects:
The carbon atom at the 3-position of the piperidin-2-one ring is a chiral center, meaning that this compound can exist as a pair of enantiomers (R and S). It is well-established in pharmacology that enantiomers can have different biological activities, potencies, and metabolic profiles. Therefore, the stereoselective synthesis of each enantiomer and their separate biological evaluation is a critical step in the SAR elucidation.
For example, in many kinase inhibitors, a specific stereochemistry is required for optimal binding to the ATP-binding pocket. It is highly probable that one enantiomer of this compound would be significantly more active than the other. Asymmetric synthesis methods are therefore essential to access enantiomerically pure compounds for these studies.
Pharmacophore Development and Lead Optimization
Based on the SAR data from a series of active analogs, a pharmacophore model can be developed. This model represents the key chemical features and their spatial arrangement required for biological activity. A hypothetical pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor (the carbonyl group of the piperidin-2-one).
A hydrogen bond donor (the N-H group of the piperidin-2-one).
A basic nitrogen atom (the N-methylpiperazine moiety).
A hydrophobic feature (associated with the piperidine and piperazine rings).
An additional hydrophobic or aromatic feature if substitutions on the rings are found to be beneficial.
This pharmacophore model serves as a valuable tool in the lead optimization process. Lead optimization is an iterative process that aims to improve the properties of a lead compound to make it a suitable drug candidate. For this compound, this process would involve:
Potency and Selectivity Enhancement: Using the pharmacophore model, new analogs can be designed to have a better fit with the target, leading to increased potency. Modifications can also be made to reduce binding to off-target proteins, thereby improving selectivity.
ADME Properties Optimization: The physicochemical properties of the analogs are fine-tuned to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. This may involve modulating lipophilicity (logP), polar surface area (PSA), and metabolic stability. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can improve bioavailability.
Toxicity Reduction: Analogs are screened for potential toxicity, and modifications are made to mitigate any identified liabilities.
Through this iterative cycle of design, synthesis, and testing, a lead compound like this compound can be optimized into a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties.
Future Research Directions and Therapeutic Implications
Design of Next-Generation Piperidin-2-one Analogs
The development of next-generation analogs of 3-(4-Methylpiperazin-1-yl)piperidin-2-one is a key strategy for optimizing its potential therapeutic properties. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. Research into other piperidine (B6355638) derivatives has demonstrated that even minor structural changes can significantly impact biological activity. nih.gov
Key strategies for analog design include:
Modification of the Piperazine (B1678402) Ring: Altering the N-methyl group on the piperazine ring could influence receptor binding and metabolic stability. Replacing it with other alkyl groups, aryl groups, or functional moieties can modulate the compound's electronic and steric properties.
Substitution on the Piperidin-2-one Core: Introducing substituents at various positions on the piperidin-2-one ring can affect its interaction with biological targets. It has been shown that additional substitutions on the piperidine ring can lead to compounds with increased biological activity. acs.org
Stereochemical Exploration: The chiral center at the 3-position of the piperidin-2-one ring is a critical aspect for investigation. The synthesis and evaluation of individual enantiomers are crucial, as stereochemistry often plays a significant role in pharmacological activity and target binding. acs.org
Table 1: Strategies for Analog Design
| Structural Modification | Rationale | Potential Impact |
|---|---|---|
| Varying the N-substituent on the piperazine ring | Modulate basicity, lipophilicity, and steric bulk | Improved target affinity, selectivity, and pharmacokinetic properties |
| Introducing substituents on the piperidin-2-one ring | Explore new binding interactions with target proteins | Enhanced potency and altered pharmacological profile |
| Altering the linker between the two rings | Optimize spatial orientation and flexibility | Improved fit within the target's binding pocket |
Exploration of Novel Therapeutic Indications
The piperidine and piperazine heterocycles are found in a wide array of therapeutic agents, suggesting that this compound and its future analogs could have applications in various diseases. researchgate.net The pharmacological spectrum of piperidine derivatives is broad, encompassing anti-cancer, anti-inflammatory, analgesic, and anti-Alzheimer effects. ijnrd.org
Potential therapeutic areas for investigation include:
Oncology: Many piperidine-containing compounds have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of tumor cell proliferation and the induction of apoptosis. encyclopedia.pubresearchgate.net Analogs could be designed and screened for activity against different cancer cell lines. researchgate.net
Neurodegenerative Disorders: Given that piperidine derivatives are used in therapies for Alzheimer's disease, this class of compounds warrants investigation for neurological conditions. encyclopedia.pubijnrd.org The sigma-1 receptor, a target for many piperidine and piperazine derivatives, is implicated in several neuropsychiatric and neurodegenerative disorders. nih.govnih.gov
Pain Management: The piperidine scaffold is a core component of many potent analgesics. tandfonline.com Research has shown that dual-acting antagonists of the histamine (B1213489) H3 and sigma-1 receptors, which can be based on piperidine structures, have promising antinociceptive properties. nih.gov
Inflammatory Diseases: Certain piperidine derivatives have demonstrated anti-inflammatory properties. ijnrd.org Future studies could explore the potential of this compound analogs in modulating inflammatory pathways, such as the NLRP3 inflammasome. nih.govmdpi.com
Table 2: Potential Therapeutic Areas and Targets
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Structural Moieties |
|---|---|---|
| Oncology | Kinases, Tubulin, Histone Demethylases | Piperidine and piperazine scaffolds are common in anticancer drugs. researchgate.netgoogle.com |
| Neurodegenerative Disorders | Sigma-1 Receptor, Muscarinic Receptors, Acetylcholinesterase | Piperidine derivatives are known to modulate these CNS targets. nih.govacs.orgnih.gov |
| Pain Management | Opioid Receptors, Sigma-1 Receptor, Histamine H3 Receptor | The piperidine core is central to many analgesics. encyclopedia.pubnih.govtandfonline.com |
Role as Chemical Probes for Biological Systems
Beyond its direct therapeutic potential, this compound and its derivatives can be developed as chemical probes to investigate biological pathways and validate new drug targets. By modifying the compound with reporter tags (e.g., fluorescent dyes, biotin, or radioactive isotopes), researchers can visualize and track its interactions within cells and tissues.
These probes can be instrumental in:
Target Identification and Validation: Helping to identify the specific proteins or receptors with which the compound interacts.
Mechanism of Action Studies: Elucidating the downstream biological effects following target engagement.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
The development of such probes would be a valuable asset in advancing our understanding of the molecular pharmacology of this class of compounds.
Development of Advanced Methodologies for Compound Study
Continued progress in the study of this compound will be facilitated by the application of advanced research methodologies.
Synthetic Chemistry: The development of novel, efficient, and stereoselective synthetic routes is essential for creating a diverse library of analogs for structure-activity relationship (SAR) studies. researchgate.netnih.gov Modern synthetic strategies, such as organophotocatalysis, can provide one-step access to diverse substituted piperidin-2-ones. researchgate.net
Computational Modeling: In silico techniques like molecular docking and molecular dynamics simulations can predict how these compounds bind to potential protein targets. nih.gov This approach can guide the rational design of more potent and selective analogs, saving time and resources in the drug discovery process. nih.gov
High-Throughput Screening (HTS): The use of HTS assays will enable the rapid evaluation of large libraries of analogs against a panel of biological targets, accelerating the identification of lead compounds with desired activities.
Advanced Analytical Techniques: Sophisticated analytical methods are crucial for the structural elucidation and purity assessment of synthesized compounds. Techniques such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy are indispensable for characterizing novel chemical entities. mdpi.com
The integration of these advanced methodologies will be pivotal in unlocking the full therapeutic potential of this compound and its derivatives.
Table of Mentioned Compounds
| Compound Name |
|---|
Q & A
Q. What are the established synthetic routes for 3-(4-Methylpiperazin-1-yl)piperidin-2-one, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions. A key method involves reacting 2,6-dioxopiperidine derivatives with ω-chloro-alkanes in the presence of a base (e.g., potassium carbonate) and phase transfer catalysts like tetrabutylammonium bromide. Reaction temperatures are maintained below 150°C to prevent side reactions . Optimization includes varying solvent polarity (e.g., dichloromethane or acetonitrile) and catalyst concentration to enhance yield and purity. Kinetic studies under controlled temperatures (57–63°C) and reaction times (4–6 hours) are recommended to balance efficiency and byproduct formation .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical data, with R factors <0.05 ensuring accuracy .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.3–3.5 ppm) and confirms methyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and fragmentation patterns .
Q. What safety protocols are essential during handling and storage?
- Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact risks.
- Store in airtight containers at 2–8°C, away from oxidizers. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing enantiomeric impurities?
- Chiral catalysts : Employ (R)- or (S)-BINOL-derived catalysts to induce asymmetric synthesis, achieving >90% enantiomeric excess (ee) .
- Chromatographic purification : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to isolate enantiomers .
- Kinetic resolution : Monitor reaction progress via inline FTIR to terminate at peak enantiopurity .
Q. How to address contradictions between computational predictions and experimental data on molecular interactions?
- Molecular dynamics (MD) simulations : Refine force fields using experimental crystallographic data (e.g., bond lengths ±0.01 Å from SCXRD) to align docking results with observed binding affinities .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with Density Functional Theory (DFT) predictions .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Prepare hydrochloride salts (common for piperazine derivatives) to enhance aqueous solubility (>50 mg/mL) .
- Prodrug design : Introduce ester or amide prodrug moieties cleaved by serum esterases, improving oral bioavailability .
- Nanoparticle encapsulation : Use PEGylated liposomes to increase plasma half-life and target tissue accumulation .
Q. How to resolve discrepancies in purity analysis between HPLC and elemental analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
